3-Chloro-4-(3-oxetanyloxy)benzoic acid
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Overview
Description
3-Chloro-4-(3-oxetanyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the third position and an oxetane ring attached to the fourth position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-oxetanyloxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 4-hydroxybenzoic acid to introduce the chloro group at the third position. This is followed by the reaction with oxetane derivatives to form the oxetanyloxy group at the fourth position. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-oxetanyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and catalysts such as palladium for coupling reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while esterification can produce esters with different alkyl groups .
Scientific Research Applications
3-Chloro-4-(3-oxetanyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-oxetanyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and oxetanyloxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoic acid: Similar in structure but lacks the oxetanyloxy group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of the chloro and oxetanyloxy groups.
3-Chloro-4-hydroxybenzoic acid: Contains both chloro and hydroxyl groups but lacks the oxetanyloxy group
Uniqueness
3-Chloro-4-(3-oxetanyloxy)benzoic acid is unique due to the presence of both the chloro and oxetanyloxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H9ClO4 |
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Molecular Weight |
228.63 g/mol |
IUPAC Name |
3-chloro-4-(oxetan-3-yloxy)benzoic acid |
InChI |
InChI=1S/C10H9ClO4/c11-8-3-6(10(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2,(H,12,13) |
InChI Key |
GJEUVJCUZTWMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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